
2,6-Dichloro-3-ethyl-8-methylquinoline
描述
2,6-Dichloro-3-ethyl-8-methylquinoline is a quinoline derivative with the molecular formula C₁₂H₁₂Cl₂N₂. Quinoline itself is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-ethyl-8-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline or its derivatives as the starting material.
Electrophilic Substitution: Chlorination reactions are performed to introduce chlorine atoms at the 2 and 6 positions of the quinoline ring.
Alkylation: Ethylation is carried out to add an ethyl group at the 3 position.
Methylation: Finally, methylation introduces a methyl group at the 8 position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar steps but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 2,6-Dichloro-3-ethyl-8-methylquinoline undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the quinoline derivative into corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Electrophilic substitution often uses reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄), while nucleophilic substitution may involve alkyl halides and strong bases.
Major Products Formed:
Oxidation Products: Quinone derivatives, such as 2,6-Dichloro-3-ethyl-8-methylquinone.
Reduction Products: Dihydroquinoline derivatives, such as 2,6-Dichloro-3-ethyl-8-methyl-1,2-dihydroquinoline.
Substitution Products: Various substituted quinolines depending on the reagents and conditions used.
科学研究应用
2,6-Dichloro-3-ethyl-8-methylquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biological targets.
Medicine: It has potential therapeutic applications, including antibacterial, antifungal, and anticancer properties.
Industry: It is used in the development of new materials and chemicals with specific properties.
作用机制
The mechanism by which 2,6-Dichloro-3-ethyl-8-methylquinoline exerts its effects involves interactions with molecular targets and pathways. For example, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. The specific molecular targets and pathways depend on the biological system and the desired application.
相似化合物的比较
2,6-Dichloro-3-ethyl-8-methylquinoline is compared with other similar quinoline derivatives, such as:
2,6-Dichloroquinoline: Lacks the ethyl and methyl groups, resulting in different chemical properties and reactivity.
3-Ethylquinoline: Lacks the chlorine atoms, leading to different biological activities.
8-Methylquinoline: Lacks the chlorine atoms at the 2 and 6 positions, affecting its chemical behavior and applications.
属性
IUPAC Name |
2,6-dichloro-3-ethyl-8-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-3-8-5-9-6-10(13)4-7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRWSUAIIDHWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=CC(=CC2=C1)Cl)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653603 | |
| Record name | 2,6-Dichloro-3-ethyl-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-98-6 | |
| Record name | 2,6-Dichloro-3-ethyl-8-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3-ethyl-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


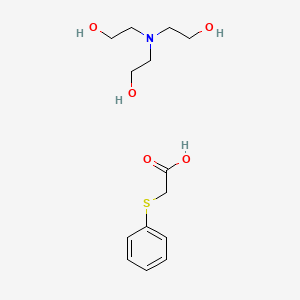
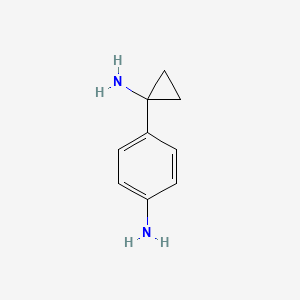
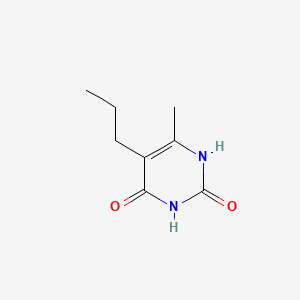
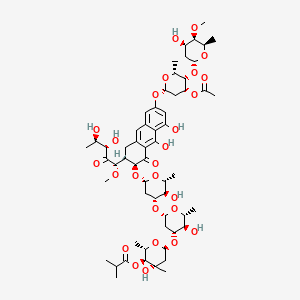
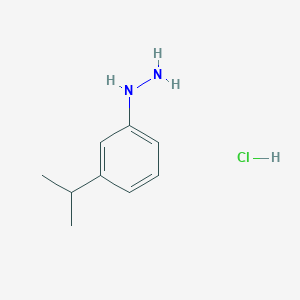
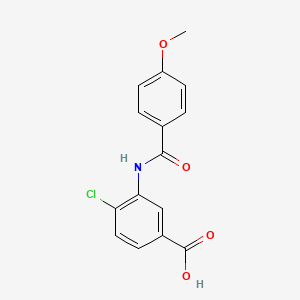
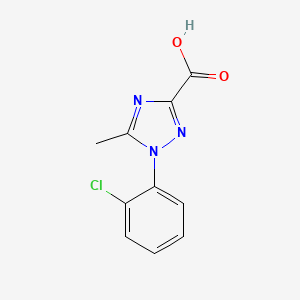
![5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B3363504.png)
![2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B3363507.png)
![N-[3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B3363509.png)




